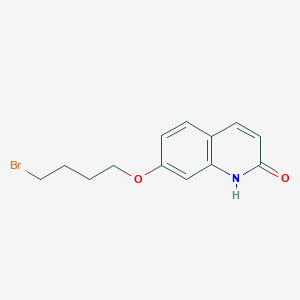
7-(4-Bromobutoxy)-quinoline-2(1H)-one
描述
A metabolite of Aripiprazole
生物活性
7-(4-Bromobutoxy)-quinoline-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₁₄BrNO₂
- Molecular Weight : 296.15976 g/mol
- CAS Number : 203395-59-9
The biological activity of this compound is primarily associated with its interactions with specific biological targets. While detailed mechanisms are still under investigation, several studies suggest that it may influence various biochemical pathways:
- Enzyme Inhibition : The compound is thought to inhibit enzymes involved in metabolic processes, similar to other quinoline derivatives. This inhibition can alter lipid metabolism and cellular signaling pathways.
- Cellular Effects : Preliminary studies indicate that it may affect cell viability and apoptosis, particularly in cancer cell lines, by modulating key signaling pathways.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have explored the anticancer potential of this compound:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Results : IC50 values indicated that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 15.3 |
Case Studies and Research Findings
- Antibacterial Studies :
- Anticancer Research :
- Mechanistic Insights :
科学研究应用
Drug Development
7-(4-Bromobutoxy)-quinoline-2(1H)-one serves as a scaffold in the development of new drugs. Its derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. Notably, it is associated with the synthesis of Brexpiprazole, an atypical antipsychotic medication. The compound acts as an impurity during the manufacturing process of Brexpiprazole, highlighting its relevance in pharmaceutical research .
Optoelectronic Applications
Quinoline derivatives are known for their photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural characteristics of this compound allow it to participate in processes that are essential for the functioning of these devices.
Biological Probes
The compound can be utilized as a probe in biological studies to investigate various processes such as enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with cellular pathways involved in cancer and infectious diseases, although further empirical research is necessary to confirm these findings .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Medicinal Chemistry Research | Drug Development | Demonstrated potential as an anticancer agent through structure-activity relationship studies. |
| Optoelectronic Device Fabrication | Materials Science | Successfully incorporated into OLEDs, showing promising light-emitting properties. |
| Biological Interaction Studies | Chemical Biology | Identified potential binding affinities to specific receptors linked to cancer pathways. |
属性
IUPAC Name |
7-(4-bromobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHAVAGDOGRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444506 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-59-9 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













